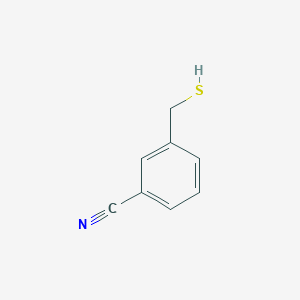

3-(Sulfanylmethyl)benzonitrile

Description

BenchChem offers high-quality 3-(Sulfanylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Sulfanylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(sulfanylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVKKIGPBPSOPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-(Sulfanylmethyl)benzonitrile

The following technical guide provides an in-depth analysis of 3-(Sulfanylmethyl)benzonitrile, structured for researchers and drug development professionals.

A Bifunctional Linker for Orthogonal Drug Design

CAS Number: 97136-91-9 Synonyms: 3-Cyanobenzyl mercaptan; 3-(Mercaptomethyl)benzonitrile; m-Cyanobenzyl thiol

Executive Summary

3-(Sulfanylmethyl)benzonitrile (CAS 97136-91-9) represents a critical class of bifunctional aromatic building blocks used in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional handles: a nucleophilic thiol (-SH) group and an electrophilic nitrile (-CN) group. This dual functionality allows for sequential, selective derivatization—making it an ideal scaffold for fragment-based drug discovery (FBDD), the synthesis of heterocycles (e.g., thiazoles, tetrazoles), and the construction of proteolysis-targeting chimeras (PROTACs).

This guide details the synthesis, reactivity, and handling of 3-(Sulfanylmethyl)benzonitrile, emphasizing protocols that mitigate the common pitfalls of thiol chemistry, such as oxidative dimerization and sulfide formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Molecular Formula | C₈H₇NS |

| Molecular Weight | 149.21 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Boiling Point (Predicted) | ~280°C (at 760 mmHg) |

| Density (Predicted) | ~1.15 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water |

| pKa (Thiol) | ~9.5–10.0 (Typical for benzyl thiols) |

Structural Insight: The meta-substitution pattern offers a unique geometric vector compared to the more common para-isomers, influencing the binding pose of derived pharmacophores in enzyme pockets.

Synthetic Pathway: The Thiourea Protocol

While direct nucleophilic substitution of benzyl halides with sodium hydrosulfide (NaSH) is possible, it frequently yields dialkyl sulfide byproducts (R-S-R) due to the high nucleophilicity of the intermediate thiolate. To ensure high purity and yield, the Isothiouronium Salt Method is the industry standard for synthesizing 3-(Sulfanylmethyl)benzonitrile.

Reaction Mechanism

The synthesis proceeds in two distinct steps:

-

Alkylation: 3-(Bromomethyl)benzonitrile reacts with thiourea to form a stable S-benzylisothiouronium bromide salt. This step effectively "masks" the sulfur, preventing over-alkylation.

-

Hydrolysis: The salt is cleaved under mild alkaline conditions to release the free thiol.

Visualization of Synthesis

Figure 1: Stepwise synthesis of 3-(Sulfanylmethyl)benzonitrile via isothiouronium intermediate.

Detailed Experimental Protocol

Note: All steps involving thiols must be performed in a fume hood due to potent stench.

Step 1: Formation of Isothiouronium Salt

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in ethanol (5 mL/mmol).

-

Reagent Addition: Add thiourea (1.1 eq). The slight excess ensures complete consumption of the bromide.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Validation: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The starting bromide spot (high R_f) should disappear, replaced by a baseline spot (salt).

-

-

Isolation: Cool to room temperature. The isothiouronium salt often precipitates. If so, filter and wash with cold ethanol. If not, proceed directly to hydrolysis (one-pot method).

Step 2: Alkaline Hydrolysis

-

Hydrolysis: To the reaction mixture (or resuspended salt), add aqueous NaOH (2.5 eq, 10% w/v solution).

-

Reflux: Heat to mild reflux for 2 hours under an inert atmosphere (N₂ or Ar).

-

Critical Control: The inert atmosphere prevents the oxidation of the evolving thiol into a disulfide (Ar-S-S-Ar).

-

-

Work-up:

-

Cool the mixture and acidify carefully with dilute HCl to pH ~5–6.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via flash column chromatography (SiO₂).

-

Eluent: Gradient of 0% → 10% EtOAc in Hexanes.

-

Note: Thiols are less polar than their corresponding alcohols but can streak on silica.

-

Reactivity & Applications in Drug Discovery[1]

The value of CAS 97136-91-9 lies in its ability to serve as a "switchable" linker.

Reactivity Map

The molecule possesses two distinct reactive centers:

-

Thiol (-SH): Highly nucleophilic, prone to oxidation, soft base.

-

Nitrile (-CN): Electrophilic carbon, prone to hydrolysis or reduction.

Figure 2: Divergent synthetic utility of the thiol and nitrile handles.

Strategic Applications

-

Fragment-Based Drug Discovery (FBDD): The thiol group can form reversible covalent bonds with cysteine residues in proteins (e.g., covalent inhibitors), while the nitrile group interacts with the backbone via hydrogen bonding or pi-stacking within the hydrophobic pocket.

-

Tetrazole Bioisosteres: The nitrile group is a direct precursor to tetrazoles (via reaction with sodium azide), which serve as lipophilic bioisosteres for carboxylic acids in angiotensin II receptor antagonists (sartans).

-

PROTAC Linkers: The benzyl thiol moiety provides a rigid linker segment. The thiol can be alkylated with a PEG chain, while the nitrile is converted to an amine for attachment to an E3 ligase ligand.

Handling, Stability, and Safety

The "Stench" Factor

Like all low-molecular-weight thiols, 3-(Sulfanylmethyl)benzonitrile possesses a potent, disagreeable odor (skunk-like).

-

Containment: Handle only in a high-efficiency fume hood.

-

Decontamination: All glassware and spills should be treated with a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide before removal from the hood. This oxidizes the thiol to the odorless sulfonic acid.

Oxidative Instability

Thiols oxidize to disulfides upon exposure to air.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stabilization: If long-term storage is required, conversion to the disulfide dimer is a viable strategy; the thiol can be regenerated in situ using reducing agents like DTT or TCEP.

References

-

Speziale, A. J. "The Synthesis of Benzyl Mercaptans." Organic Syntheses, Coll. Vol. 4, p. 401 (1963). Link

-

Kajigaeshi, S., et al. "Convenient synthesis of benzyl thioethers from benzyl halides using thiourea."[1] Arkivoc, 2010 (ix), 216-228.[1] Link

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013.

-

BenchChem. "3-Bromo-2-(bromomethyl)benzonitrile Technical Guide." (Analogous chemistry for bromomethyl benzonitriles). Link

Sources

Physicochemical Profiling of 3-(Sulfanylmethyl)benzonitrile: A Technical Guide

Part 1: Executive Summary

3-(Sulfanylmethyl)benzonitrile (CAS: 97136-91-9), also known as 3-cyanobenzyl mercaptan, is a bifunctional aromatic building block critical in fragment-based drug discovery (FBDD) and the synthesis of heterocycles. Its structure features a meta-substituted benzene ring bearing a nitrile group (electron-withdrawing) and a mercaptomethyl group (nucleophilic).

This unique electronic push-pull system modulates the acidity of the thiol, making it a distinct nucleophile compared to unsubstituted benzyl mercaptan. However, its high susceptibility to oxidative dimerization requires rigorous handling protocols. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and stability profiles to ensure reproducible experimental outcomes.

Part 2: Chemical Identity & Structural Analysis

The meta-substitution pattern is the defining feature of this molecule, influencing both its steric profile and the pKa of the thiol group. Unlike the para-isomer, the meta-isomer allows for unique vector orientations in ligand-protein binding interactions.

| Attribute | Detail |

| IUPAC Name | 3-(Sulfanylmethyl)benzonitrile |

| Common Synonyms | 3-Cyanobenzyl mercaptan; m-Cyanobenzyl thiol |

| CAS Number | 97136-91-9 |

| Molecular Formula | C₈H₈NS |

| SMILES | N#CC1=CC=CC(CS)=C1 |

| Molecular Weight | 149.21 g/mol |

| Structural Class | Aromatic Nitrile / Benzyl Thiol |

Part 3: Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (where experimental data is limited due to the compound's niche application).

Key Physical Constants

| Property | Value / Range | Source/Note |

| Physical State | Solid (Low-melting) | Sigma-Aldrich [1] |

| Melting Point | 35–45 °C (Predicted) | Est. based on structural analogs |

| Boiling Point | ~280 °C (Predicted) | Calculated @ 760 mmHg |

| Density | 1.15 ± 0.1 g/cm³ | Predicted |

| Solubility | DMSO, DCM, MeOH, Ethanol | High solubility in polar organics |

| Water Solubility | Low (< 1 mg/mL) | Hydrophobic aromatic core |

Electronic Properties & Acidity (pKa)

The acidity of the thiol proton is a critical parameter for alkylation reactions.

-

Benzyl Mercaptan pKa: ~9.6

-

3-(Sulfanylmethyl)benzonitrile pKa: ~8.3 (Predicted)

Scientific Insight: The nitrile group at the meta position exerts an electron-withdrawing inductive effect (-I), stabilizing the resulting thiolate anion. This makes 3-(Sulfanylmethyl)benzonitrile more acidic than benzyl mercaptan, enhancing its nucleophilicity at physiological pH (7.4), which is advantageous for covalent inhibitor design but increases its oxidation susceptibility.

Lipophilicity

-

LogP (Octanol/Water): 1.7 (Computed) [2]

-

Implication: The compound possesses moderate lipophilicity, making it membrane-permeable and suitable for intracellular targets.

Part 4: Reactivity & Stability Protocols

Oxidation Sensitivity (The Disulfide Trap)

The most common failure mode in using this compound is the inadvertent formation of the disulfide dimer, 3,3'-dithiobis(benzonitrile).

Mechanism: 2 R-SH + ½ O₂ → R-S-S-R + H₂O

Prevention Protocol:

-

Degassing: All solvents used for dissolution must be degassed (sparged with Argon/Nitrogen for 15 mins).

-

Additives: For long-term storage in solution, add 1-5 mM DTT (Dithiothreitol) or TCEP to maintain the reduced state.

Stability Logic Diagram

The following diagram outlines the decision-making process for handling and storage to prevent degradation.

Figure 1: Decision tree for storage and quality control to mitigate oxidative dimerization.

Part 5: Synthesis & Experimental Methodologies

While commercially available, in-house synthesis may be required for isotopic labeling or scale-up. The most robust route utilizes the Thiourea Method starting from 3-cyanobenzyl bromide.

Synthesis Workflow (Thiourea Route)

Precursors:

-

3-(Bromomethyl)benzonitrile (CAS: 28188-41-2)

-

Thiourea[1]

-

Ethanol (Solvent)[2]

-

Sodium Hydroxide (NaOH)

Step-by-Step Protocol:

-

Isothiouronium Salt Formation:

-

Dissolve 3-(Bromomethyl)benzonitrile (1.0 eq) and Thiourea (1.1 eq) in Ethanol (5 mL/mmol).

-

Reflux for 2–4 hours. A white precipitate (isothiouronium bromide salt) often forms.

-

Validation: LCMS will show mass [M+H]⁺ corresponding to the salt (M - Br).

-

-

Hydrolysis:

-

Cool the mixture to room temperature.

-

Add aqueous NaOH (2.5 eq, 10% w/v) under an inert atmosphere (N₂).

-

Reflux for 1–2 hours. The solution will turn clear/yellowish.

-

Caution: Evolution of Ammonia (NH₃) may occur; use a fume hood.

-

-

Work-up (Critical for Purity):

-

Acidify carefully with 1M HCl to pH ~2–3 (Keep cold, 0°C).

-

Extract immediately with Dichloromethane (DCM).

-

Wash organic layer with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo at < 30°C to prevent thermal dimerization.

-

Figure 2: Synthetic pathway from benzyl bromide precursor via isothiouronium intermediate.

Part 6: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "linker" fragment. The nitrile group can be converted into:

-

Amines: Via reduction (e.g., LiAlH₄) to form diamines.

-

Tetrazoles: Via reaction with Sodium Azide (NaN₃) to create bioisosteres of carboxylic acids.

-

Amides/Acids: Via hydrolysis.[3]

Cysteine Targeting

The mercaptomethyl group allows for the formation of disulfide bridges with cysteine residues in proteins, or it can act as a nucleophile to attack electrophilic centers in "warhead" design.

Part 7: References

-

Sigma-Aldrich. 3-(Mercaptomethyl)benzonitrile Product Detail. Available at: (Accessed 2026-03-02).

-

PubChem. 4-(Sulfanylmethyl)benzonitrile (Isomer Analog Data). National Library of Medicine. Available at: [Link] (Note: Used for LogP/pKa extrapolation).

-

BLD Pharm. 3-(Sulfanylmethyl)benzonitrile CAS 97136-91-9.[4] Available at: (Accessed 2026-03-02).

-

ChemicalBook. 3-Cyanobenzyl bromide (Precursor) Properties. Available at: .

Sources

Technical Guide: Solubility and Stability of 3-(Sulfanylmethyl)benzonitrile

Part 1: Executive Technical Synthesis

3-(Sulfanylmethyl)benzonitrile (also known as m-cyanobenzyl mercaptan) is a bifunctional building block critical in medicinal chemistry for fragment-based drug discovery and cross-linking applications. Its utility is defined by two reactive centers: the thiol (-SH) group, serving as a nucleophile or disulfide bridge precursor, and the nitrile (-CN) group, a robust precursor for amides, amines, or tetrazoles.

However, its handling is non-trivial. The benzylic position of the thiol group significantly lowers the S-H bond dissociation energy compared to alkyl thiols, making it highly susceptible to oxidative dimerization into bis(3-cyanobenzyl) disulfide. Furthermore, while the nitrile group enhances polarity, the molecule remains predominantly lipophilic, presenting solubility challenges in aqueous media without co-solvents.

This guide provides a self-validating framework to master the solubility and stability of this compound, ensuring data integrity in downstream applications.

Part 2: Physicochemical Profile & Solubility[1][2]

Molecular Drivers

To predict behavior, we must understand the structural determinants:

| Property | Value (Approx.) | Implication |

| Molecular Weight | 149.21 g/mol | Small molecule, fragment-like. |

| LogP (Oct/Wat) | ~2.2 – 2.5 | Lipophilic. Poor water solubility; requires organic co-solvents. |

| pKa (Thiol) | ~9.2 – 9.4 | The electron-withdrawing nitrile (meta) slightly acidifies the thiol compared to benzyl mercaptan (pKa 9.6). It exists as a neutral species at physiological pH (7.4). |

| H-Bond Donors | 1 (Thiol) | Weak donor. |

| H-Bond Acceptors | 1 (Nitrile) | Weak acceptor. |

Solubility Matrix & Solvent Selection

Data based on structural analogues (3-tolunitrile, benzyl mercaptan) and functional group principles.

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMSO | Excellent (>100 mM) | Preferred for Stock Solutions. Stabilizes the thiol against rapid oxidation better than protic solvents. |

| Dipolar Aprotic | DMF | Excellent (>100 mM) | Alternative to DMSO; easier to remove by evaporation. |

| Polar Protic | Ethanol | Good (>50 mM) | Useful for biological assays where DMSO is toxic, but promotes faster oxidation if not degassed. |

| Chlorinated | DCM | Good (>50 mM) | Standard for synthetic workups. |

| Aqueous | PBS (pH 7.4) | Poor (<1 mM) | Requires co-solvent. Precipitation risk is high without >1% DMSO/EtOH. |

Protocol: Self-Validating Solubility Determination

Do not rely on visual inspection. Micro-precipitates can yield false positives.

Workflow Diagram (DOT):

Caption: Kinetic solubility workflow ensuring removal of undissolved aggregates before quantification.

Part 3: Stability & Degradation Mechanisms

The Primary Threat: Oxidative Dimerization

The most critical instability mode is the oxidation of the thiol to a disulfide. This reaction is:

-

pH Dependent: The thiolate anion (

) oxidizes much faster than the neutral thiol ( -

Catalyzed by Metals: Trace Copper (

) or Iron (

Degradation Pathway (DOT):

Caption: Oxidative cascade from active thiol to inactive disulfide dimer.

Secondary Stability Factors

-

Hydrolysis: The nitrile group is stable at neutral pH. Hydrolysis to amide/acid requires extreme pH (<2 or >12) and elevated temperatures (>60°C).

-

Photostability: Benzonitriles absorb UV. Store in amber vials to prevent potential photo-oxidation or radical formation.

Part 4: Handling & Storage Protocols[3][4][5][6]

To maintain >98% purity, you must break the "Triangle of Degradation": Oxygen, Base, and Metals.

Storage "Chain of Custody"

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Atmosphere: Argon overlay is mandatory. Argon is heavier than air and provides a better blanket than Nitrogen for liquids/solutions.

-

Temperature: Long-term storage at -20°C . Short-term (weeks) at 2-8°C.

-

State: Store as a neat solid or neat liquid. Do not store as a dilute solution (DMSO stocks are acceptable at -20°C for <1 month).

Experimental Handling (The "Self-Validating" Approach)

When preparing solutions for assays:

-

Degas Solvents: Sparge buffers with Helium or Nitrogen for 15 mins before adding the compound.

-

Chelation: Add 1 mM EDTA to aqueous buffers. This sequesters trace metal catalysts, significantly slowing oxidation.

-

In Situ Verification:

-

Method: Ellman’s Reagent (DTNB) Assay.

-

Logic: DTNB reacts only with free thiols. If your concentration reads 50% of expected, your compound has likely dimerized.

-

Part 5: References

-

PubChem. Compound Summary: 3-Tolunitrile (Analogous physicochemical properties). National Library of Medicine. [Link]

-

Capozzi, G., & Modena, G. Oxidation of Thiols. In: The Chemistry of the Thiol Group. Wiley, 1974. (Foundational text on thiol oxidation mechanisms).

-

Cleland, W.W. Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 1964. (Establishes the necessity of reducing agents/EDTA).

3-(Sulfanylmethyl)benzonitrile safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-(Sulfanylmethyl)benzonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 3-(Sulfanylmethyl)benzonitrile, a compound of interest for researchers and professionals in drug development. Due to its bifunctional nature, possessing both a thiol (-SH) and a nitrile (-CN) group, this molecule presents a unique combination of hazards that demand rigorous and informed safety practices. This document synthesizes data from safety data sheets of analogous structures, established protocols for handling thiols and nitriles, and general laboratory safety standards to provide a self-validating system for risk mitigation.

Hazard Identification and Risk Profile

3-(Sulfanylmethyl)benzonitrile is not extensively characterized in publicly available safety literature; therefore, its risk profile must be inferred from its constituent functional groups and data on structurally similar molecules, such as 4-(Sulfanylmethyl)benzonitrile. The primary hazards stem from acute toxicity associated with the nitrile group and the malodorous, reactive nature of the thiol group.

The nitrile functional group presents a significant toxicological concern. Organic nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration, making them toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The thiol (mercaptan) group is characterized by an extremely potent and unpleasant odor, detectable at concentrations in the parts-per-billion range.[3] While the stench itself is a nuisance and can cause nausea or headaches[3], the underlying thiol chemistry also requires specific handling to prevent the release of volatile and offensive vapors.[3]

Based on the GHS classification for the isomeric 4-(Sulfanylmethyl)benzonitrile, the following hazards should be assumed for the 3-substituted isomer[4].

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed. | P264, P270, P301+P310 |

| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin. | P280, P302+P352, P312, P361 |

| Acute Toxicity (Inhalation) | 💀 | Danger | H331: Toxic if inhaled. | P261, P271, P304+P340, P311 |

| Skin Irritation | ❗ | Danger | H315: Causes skin irritation. | P280, P332+P313 |

| Eye Irritation | ❗ | Danger | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| STOT - Single Exposure | ❗ | Danger | H335: May cause respiratory irritation. | P271, P312 |

| (Data synthesized from the Safety Data Sheet for 4-(Sulfanylmethyl)benzonitrile)[4] |

The Hierarchy of Controls: A Systematic Approach to Safety

To manage the risks associated with 3-(Sulfanylmethyl)benzonitrile, a systematic application of the hierarchy of controls is essential. This framework prioritizes the most effective safety measures.

Caption: Hierarchy of controls adapted for handling 3-(Sulfanylmethyl)benzonitrile.

Core Directive: Engineering Controls

Engineering controls are the primary and most critical measures for isolating personnel from the chemical's hazards.

3.1. Chemical Fume Hood All handling of 3-(Sulfanylmethyl)benzonitrile, including weighing, transfers, reaction setup, and workup, must be conducted within a certified chemical fume hood.[2][5][6][7][8] This is non-negotiable. The fume hood contains toxic vapors and the malodorous thiol stench, protecting both the user and the laboratory environment.

3.2. Vapor Trapping Systems Due to the high volatility and potent odor of thiols, vapors must be neutralized before being exhausted from the fume hood.[3] This prevents the release of odors that could trigger a building-wide alert or environmental complaint.[3][9] A bleach trap is highly effective for oxidizing thiols into non-malodorous compounds.[5][10]

Caption: Recommended experimental setup with a bleach trap for vapor control.

Administrative Controls and Safe Work Practices

4.1. Standard Operating Procedure (SOP) A laboratory-specific SOP for working with this compound must be written and approved. All personnel must be trained on the SOP before commencing work.

4.2. Designated Area All work with 3-(Sulfanylmethyl)benzonitrile should be performed in a clearly marked "designated area" within a fume hood.[2][7] This prevents cross-contamination and ensures all personnel are aware of the specific hazards present.

4.3. Prohibited Practices

-

Working Alone: Never handle this compound while working alone in the laboratory.[2][7]

-

Pipetting by Mouth: Strictly forbidden.[8]

-

Food and Drink: Do not eat, drink, or smoke in the laboratory.[4][11]

4.4. Prudent Handling Techniques

-

Minimize the quantities of the chemical ordered and used.[5]

-

Perform liquid transfers using syringes or cannulas to minimize vapor release. Avoid pouring.

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn correctly at all times.

| Protection Type | Recommended PPE | Rationale and Best Practices |

| Hand Protection | Double-gloving with nitrile gloves. | The nitrile group suggests potential for skin absorption.[1] Double gloving provides an extra layer of protection against tears and contamination.[2][12] Gloves must be inspected before use and changed immediately if contaminated or torn.[6] |

| Eye & Face Protection | Chemical splash goggles and a face shield. | Provides protection against splashes of the chemical or solvents.[12][13][14] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[14] |

| Body Protection | Flame-resistant lab coat and full-length pants. | A fully buttoned lab coat protects the skin and personal clothing from contamination.[6][13] |

| Footwear | Closed-toe shoes. | Protects feet from spills.[6][13] |

| Respiratory Protection | Not typically required if all work is performed in a certified fume hood. | A respirator may be necessary during a large spill or if engineering controls fail.[15] Its use must be part of a formal respiratory protection program. |

Storage and Incompatibility

Proper storage is crucial to prevent degradation and hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][16] The storage area should be secure and accessible only to authorized personnel.[7]

-

Chemical Incompatibilities:

Spill and Emergency Procedures

7.1. Small Spill (Inside Fume Hood)

-

Alert nearby personnel.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[18]

-

Carefully collect the absorbed material into a sealable container.[4]

-

Decontaminate the area with a 10% bleach solution, followed by a water rinse.[8]

7.2. Large Spill or Spill Outside Fume Hood

-

Evacuate the immediate area. Alert all personnel to leave.[13][18]

-

If safe to do so, close the laboratory doors to contain vapors.

-

Call your institution's emergency response team (e.g., Environmental Health & Safety).

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

7.3. Personal Exposure

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][19]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[4][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][20] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][20] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4][21]

Decontamination and Waste Disposal

The thiol functional group necessitates specific decontamination procedures to eliminate its pervasive odor.

-

Glassware and Equipment: All non-disposable items that have come into contact with 3-(Sulfanylmethyl)benzonitrile must be decontaminated before standard washing. Submerge or rinse all contaminated items in a freshly prepared bleach solution (e.g., a 1:1 mixture of commercial bleach and water) inside a fume hood.[9][10] Allow items to soak for at least 24 hours to ensure complete oxidation of the thiol.

-

Disposable Items: All contaminated disposable items (gloves, absorbent pads, paper towels) must be sealed in a plastic bag, then placed into a labeled hazardous waste container.[5][9]

-

Chemical Waste: All waste containing 3-(Sulfanylmethyl)benzonitrile, including the decontamination bleach solutions, must be collected in a properly labeled hazardous waste container for disposal by your institution's hazardous waste management program.[8][9][10]

References

-

SOP FOR STENCH CHEMICALS. (n.d.). Columbia University. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

-

Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

-

Hazard Summary: Benzonitrile. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Laboratory-Specific Standard Operating Procedures: SOP for the safe use of cyanide compounds. (2018, June 20). Stony Brook University. Retrieved from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

-

Personal Protective Equipment Guidance. (2012, June 8). Dow Corporate. Retrieved from [Link]

-

ICSC 1103 - BENZONITRILE. (n.d.). ILO and WHO. Retrieved from [Link]

-

Cyanide Salts SOP. (n.d.). Rutgers University. Retrieved from [Link]

-

Cyanides. (2014, March 24). University of Illinois Division of Research Safety. Retrieved from [Link]

-

Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]

-

Hazard Summary: Cyanide. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

-

SAFETY DATA SHEET: Benzonitrile. (n.d.). LGC Standards. Retrieved from [Link]

-

Thiols. (2020, June 23). University College London Safety Services. Retrieved from [Link]

-

BENZONITRILE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie. Retrieved from [Link]

Sources

- 1. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. aksci.com [aksci.com]

- 5. research.columbia.edu [research.columbia.edu]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. faculty.washington.edu [faculty.washington.edu]

- 10. How To [chem.rochester.edu]

- 11. nj.gov [nj.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gz-supplies.com [gz-supplies.com]

- 14. mcrsafety.com [mcrsafety.com]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. fishersci.com [fishersci.com]

- 18. nj.gov [nj.gov]

- 19. synquestlabs.com [synquestlabs.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Strategic Research Applications of 3-(Sulfanylmethyl)benzonitrile

Executive Summary

3-(Sulfanylmethyl)benzonitrile (CAS: 97136-91-9), also known as m-cyanobenzyl mercaptan, represents a high-value bifunctional scaffold for medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: a nucleophilic benzylic thiol and an electrophilic/transformable meta-nitrile .[2]

This guide moves beyond basic catalog data to outline three strategic research vectors where this molecule serves as a critical enabler: Fragment-Based Drug Discovery (FBDD) , Zinc-Metalloenzyme Inhibition , and Surface-Active Materials (SAMs) .[1][3]

Chemical Profile & Stability

| Property | Specification | Technical Insight |

| IUPAC Name | 3-(Sulfanylmethyl)benzonitrile | Meta-substitution dictates a ~120° bond angle, critical for macrocyclization or specific binding geometries.[1][2][3] |

| CAS Number | 97136-91-9 | Distinct from the para isomer (51776-12-6); meta-isomers often show superior solubility and metabolic stability profiles.[1][2] |

| Molecular Weight | 149.21 g/mol | Low MW makes it an ideal "fragment" (Rule of 3 compliant) for screening libraries.[2] |

| Reactivity | Bifunctional | Thiol: High nucleophilicity ( |

| Storage | Inert Atmosphere | Critical: Benzylic thiols oxidize rapidly to disulfides in air.[2][3] Store under |

Strategic Research Area 1: Fragment-Based Drug Discovery (FBDD)

The "Tethering" Methodology

In FBDD, 3-(Sulfanylmethyl)benzonitrile is a premier candidate for Tethering Screens .[2] This technique relies on the formation of a reversible disulfide bond between the small molecule (the "fragment") and a specific cysteine residue near a protein's active site.[2]

-

Mechanism: The benzylic thiol forms a disulfide with a surface cysteine (engineered or native).[2]

-

Selection: If the benzonitrile moiety interacts favorably with a nearby pocket, the disulfide equilibrium shifts toward the bound state.[2]

-

Validation: The nitrile group serves as a distinct IR probe or a handle for X-ray crystallography density.[2]

Experimental Workflow: Thiol Tethering Screen

-

Protein Prep: Mutate a residue near the active site to Cysteine (if no native Cys exists).[2][3]

-

Equilibration: Incubate Protein (

) with 3-(Sulfanylmethyl)benzonitrile ( -

Detection: Analyze by intact protein Mass Spectrometry (LC-MS).

-

Hit Identification: A mass shift of +148 Da (fragment minus H) indicates a "hit."[2]

Caption: Workflow for using 3-(Sulfanylmethyl)benzonitrile in disulfide tethering screens to identify druggable pockets.

Strategic Research Area 2: Zinc-Metalloenzyme Inhibitors

The combination of a thiol and a meta-nitrile makes this molecule a potent scaffold for inhibiting zinc-dependent enzymes (e.g., Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), or Angiotensin-Converting Enzyme (ACE)).[1][2]

Mechanistic Rationale

-

Zinc Binding Group (ZBG): The thiol (-SH) is a classic monodentate ligand for the catalytic

ion in the enzyme active site.[2][3] It is often superior to hydroxamic acids regarding selectivity, though oxidation is a challenge.[2] -

P1' Anchor: The benzene ring fits into the hydrophobic S1' pocket common in proteases.[2]

-

Selectivity Handle: The meta-nitrile projects away from the metal center, allowing for:

Synthesis Protocol: Nitrile-to-Tetrazole Conversion

To enhance potency, the nitrile is often converted to a tetrazole.[1][2][3]

-

Reagents: Sodium Azide (

), Zinc Bromide ( -

Solvent: Water/Isopropanol or DMF.[2]

-

Conditions: Reflux, 12-24 hours.[2]

-

Note: The thiol must be protected (e.g., as a trityl thioether) during this transformation to prevent side reactions, then deprotected in the final step.[2]

Strategic Research Area 3: Advanced Materials (SAMs)

In nanotechnology, 3-(Sulfanylmethyl)benzonitrile is used to create functionalized Self-Assembled Monolayers (SAMs) on gold surfaces.[1][2]

-

Gold Binding: The sulfur atom forms a strong covalent

bond ( -

Surface Orientation: The methylene spacer (

) allows the benzene ring to decouple slightly from the surface, while the meta-substitution forces the nitrile group to project at a specific angle relative to the surface normal.[2] -

Spectroscopic Reporter: The Nitrile (

) stretch appears in the "silent region" of the IR/Raman spectrum (

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the thiol and nitrile groups.[1][3]

References

-

Erlanson, D. A., et al. (2000).[2] "Site-directed ligand discovery."[1][2] Proceedings of the National Academy of Sciences, 97(17), 9367-9372.[2] Link (Foundational text on Thiol Tethering/FBDD).[2]

-

Agrawal, A., et al. (2013).[2] "Probing Electrostatic Fields in the Active Site of Ketosteroid Isomerase Using Vibrational Stark Effect Spectroscopy." Journal of Physical Chemistry B, 117(49), 15609-15613.[2] (Demonstrates use of Nitrile probes).

-

BLD Pharm. (2023).[2] "Product Datasheet: 3-(Sulfanylmethyl)benzonitrile (CAS 97136-91-9)." Link

-

Sigma-Aldrich. (2023).[2][3][4] "3-(Mercaptomethyl)benzonitrile Product Information." Link[1][2]

-

Fleming, S. A. (2010).[2][3] "Chemical Reagents for Protein Modification."[2] CRC Press.[2] (Reference for Thiol-Maleimide and Nitrile bioconjugation strategies).

Sources

Methodological & Application

Application Note: Synthetic Methodologies for 3-(Sulfanylmethyl)benzonitrile Derivatives

Introduction & Mechanistic Rationale

The 3-cyanobenzylthio pharmacophore is a highly versatile motif utilized in the development of multi-kinase inhibitors, EP2 receptor agonists[1], and various bioactive small molecules requiring robust C–S bond formation[2]. The synthesis of the primary building block, 3-(sulfanylmethyl)benzonitrile (commonly known as 3-cyanobenzyl mercaptan), presents a classic synthetic challenge.

Direct nucleophilic substitution of 3-(bromomethyl)benzonitrile using sodium hydrosulfide (NaSH) or hydrogen sulfide gas is notoriously problematic. The initially formed thiolate anion (

To circumvent these thermodynamic pitfalls, modern synthetic protocols rely on masked sulfur nucleophiles. This application note details two highly efficient, self-validating methodologies: the Thiourea (Isothiouronium) Pathway and the Thioacetate Pathway . Both routes ensure high fidelity, suppress over-alkylation, and allow for the controlled release of the highly reactive thiol moiety.

Comparative Analysis of Synthetic Routes

The selection of the synthetic route depends heavily on the downstream application, scale, and laboratory infrastructure (particularly regarding odor management).

| Parameter | Route A: Isothiouronium Salt Pathway | Route B: Thioacetate Pathway |

| Primary Reagents | Thiourea, NaOH, HCl | Potassium thioacetate (KSAc), K₂CO₃, MeOH |

| Intermediate State | Positively charged salt (Crystalline Solid) | Neutral thioester (Viscous Oil / Solid) |

| Mechanistic Control | Charge repulsion prevents over-alkylation | Steric/electronic masking of the sulfur lone pairs |

| Odor Profile | High (free thiol must be isolated) | Low (intermediate is odorless; deprotected in situ) |

| Reaction Time | 4–6 hours (Reflux required) | 2–4 hours (Room temperature) |

| Scalability | Excellent (Highly cost-effective) | Good (KSAc is marginally more expensive) |

Experimental Protocols

Protocol A: The Thiourea Pathway (Isothiouronium Salt Method)

Causality & Design: Thiourea acts as a potent, neutral nucleophile. Upon attacking the benzylic carbon, it forms an isothiouronium bromide salt. This intermediate is positively charged, which completely deactivates the sulfur atom toward a second alkylation event[3]. Subsequent basic hydrolysis cleaves the C–S bond of the thiourea moiety, cleanly yielding the thiol upon acidic workup.

Step-by-Step Methodology:

-

Nucleophilic Addition: Dissolve 3-(bromomethyl)benzonitrile (1.0 equiv, 50 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser. Add thiourea (1.1 equiv, 55 mmol)[1].

-

Intermediate Formation: Heat the mixture to reflux for 2 hours. The reaction is typically self-indicating; the isothiouronium bromide salt will precipitate out of the solution as a dense white solid upon cooling to room temperature.

-

Hydrolysis: To the same flask, add an aqueous solution of NaOH (2.5 equiv, 125 mmol in 50 mL deionized water). Reflux the mixture for an additional 2 hours under a nitrogen atmosphere. Expert Insight: The nitrogen atmosphere is critical here to prevent the oxidative dimerization of the newly formed thiolate into a disulfide.

-

Acidification & Extraction: Cool the reaction to 0 °C using an ice bath. Slowly acidify the mixture to pH 2 using 6M HCl. The free thiol will separate as an oil. Extract the aqueous layer with dichloromethane (3 × 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 3-(sulfanylmethyl)benzonitrile can be used directly or purified via vacuum distillation.

Protocol B: The Thioacetate Pathway

Causality & Design: Potassium thioacetate (KSAc) provides a soft, highly selective thiolate equivalent. The reaction proceeds cleanly via an S_N2 mechanism in polar aprotic solvents[4]. The resulting thioester is completely stable to air, odorless, and can be stored indefinitely. Mild base-catalyzed methanolysis then liberates the thiol, which can be immediately trapped by an electrophile in a one-pot downstream reaction.

Step-by-Step Methodology:

-

Substitution: Dissolve 3-(bromomethyl)benzonitrile (1.0 equiv, 50 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

-

Thioesterification: Add Potassium thioacetate (1.2 equiv, 60 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The mixture will turn cloudy as KBr precipitates.

-

Intermediate Isolation: Quench the reaction with water (200 mL) and extract with ethyl acetate (3 × 75 mL). Wash the organic layer extensively with water (to remove DMF) and brine, dry over MgSO₄, and concentrate. The intermediate S-(3-cyanobenzyl) ethanethioate is obtained in near-quantitative yield.

-

Deprotection (Methanolysis): Dissolve the thioester in degassed methanol (100 mL). Add anhydrous K₂CO₃ (0.5 equiv, 25 mmol) and stir at room temperature for 1 hour.

-

In Situ Trapping (Optional but Recommended): Instead of isolating the volatile and odorous free thiol, directly add your target electrophile (e.g., an alkyl halide or Michael acceptor[2]) to the methanolic solution to form the final derivatized thioether.

Pathway Visualization

Bifurcated synthetic routes for 3-(Sulfanylmethyl)benzonitrile from 3-(bromomethyl)benzonitrile.

References

-

Boron-containing small molecules (WO2017151489A1). Google Patents. 4

-

EP2 receptor agonists (US7803841B2). Google Patents. 1

-

Thia-Michael Addition in Diverse Organic Synthesis . SRCE. 2

-

The Journal of Organic Chemistry 1977 Volume 42 No. 25 . DSS. 3

Sources

Application Note: Divergent Synthetic Utility of 3-(Sulfanylmethyl)benzonitrile in Drug Discovery and Organic Synthesis

Executive Summary

3-(Sulfanylmethyl)benzonitrile (CAS: 97136-91-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and advanced organic synthesis[1][2]. Featuring two orthogonal reactive centers—a highly nucleophilic benzyl thiol and an electrophilic, transformable nitrile—this compound serves as a critical linchpin for constructing complex pharmacophores. This guide details validated, self-consistent protocols for exploiting both reactive sites, specifically focusing on chemoselective thioether/sulfone generation and the synthesis of 1H-tetrazole bioisosteres.

Physicochemical Properties & Handling

-

Chemical Name : 3-(Sulfanylmethyl)benzonitrile (Synonym: 3-cyanobenzyl mercaptan)[1]

-

CAS Number : 97136-91-9[1]

-

Molecular Formula : C8H7NS[3]

-

Molecular Weight : 149.21 g/mol

-

Handling & Storage : As a free thiol, this compound is prone to oxidative dimerization (disulfide formation) upon prolonged exposure to ambient oxygen. It must be stored under an inert atmosphere (Argon or N2) at 2–8 °C. Due to its strong mercaptan odor, all manipulations must be performed in a properly ventilated fume hood.

Mechanistic Insights & Causality (E-E-A-T)

The synthetic power of 3-(Sulfanylmethyl)benzonitrile lies in the orthogonal reactivity of its functional groups, allowing for divergent synthetic pathways without the need for complex protecting group strategies.

-

Nucleophilic Thiol (S-Alkylation) : The benzylic thiol has a pKa of approximately 9.5. By utilizing a mild base such as Potassium Carbonate (K2CO3), the thiol can be quantitatively deprotonated to the highly nucleophilic thiolate anion without risking the hydrolysis of the cyano group. Polar aprotic solvents (e.g., DMF) are selected because they poorly solvate the thiolate, dramatically accelerating the SN2 displacement of alkyl halides.

-

Electrophilic Nitrile (Tetrazole Formation) : The cyano group is a classic precursor for 1H-tetrazoles, which are metabolically stable bioisosteres of carboxylic acids widely used in antihypertensive and antiviral drug design[4]. The transformation requires a [3+2] cycloaddition with an azide. Because unactivated nitriles are poor electrophiles, the protocol employs Zinc Bromide (ZnBr2) as a Lewis acid. The Zn(II) center coordinates to the nitrogen of the nitrile, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the attack by the azide anion[5][6].

Experimental Protocols

Methodology A: Chemoselective S-Alkylation and Sulfone Oxidation

Objective: To synthesize a sulfone-linked intermediate while preserving the nitrile for downstream functionalization.

Step 1: S-Alkylation (Thioether Formation)

-

Preparation : Charge a flame-dried 50 mL round-bottom flask with 3-(Sulfanylmethyl)benzonitrile (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under an Argon atmosphere.

-

Deprotonation : Add finely powdered K2CO3 (1.5 equiv, 15 mmol).

-

Causality: K2CO3 is strong enough to deprotonate the thiol to a reactive thiolate but mild enough to prevent the base-catalyzed hydration of the nitrile into an amide.

-

-

Alkylation : Add the desired alkyl halide (e.g., 4-fluorobenzyl bromide, 1.1 equiv, 11 mmol) dropwise at 0 °C to control the initial exotherm.

-

Propagation & Validation : Warm the reaction to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the strongly UV-active, lower-Rf thiol spot validates reaction completion.

-

Workup : Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Oxidation to Sulfone

-

Preparation : Dissolve the crude thioether (10 mmol) in anhydrous Dichloromethane (CH2Cl2, 30 mL) and cool to 0 °C.

-

Oxidation : Add meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity, 2.5 equiv, 25 mmol) portion-wise.

-

Validation : Stir for 4 hours at room temperature. TLC will show a highly polar spot (sulfone) compared to the starting thioether.

-

Workup : Quench with saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (1:1 v/v, 40 mL).

-

Causality: Na2S2O3 reduces any unreacted mCPBA to meta-chlorobenzoic acid, while NaHCO3 deprotonates it, rendering it water-soluble for easy extraction.

-

-

Extract with CH2Cl2, dry over Na2SO4, and purify via flash column chromatography to yield the pure sulfone.

Methodology B: Nitrile Transformation to 1H-Tetrazole (Sharpless Protocol)

Objective: To convert the cyano group into a 1H-tetrazole bioisostere.

-

Preparation : In a heavy-walled reaction vessel, suspend the nitrile substrate (e.g., the sulfone intermediate from Protocol A, 5.0 mmol) in a 1:1 mixture of Isopropanol and Water (15 mL).

-

Reagent Addition : Add Sodium Azide (NaN3, 1.5 equiv, 7.5 mmol) and Zinc Bromide (ZnBr2, 1.0 equiv, 5.0 mmol).

-

Cycloaddition : Seal the vessel and heat to 120 °C for 16–24 hours behind a blast shield.

-

Isolation : Cool to room temperature. Acidify the mixture to pH 2 using 3M aqueous HCl.

-

Causality: The reaction forms a stable zinc-tetrazolate complex. Acidification protonates the tetrazole ring, breaking the coordination complex and precipitating the free 1H-tetrazole product[5].

-

-

Purification : Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.

Quantitative Data Summary

The following table summarizes expected yields and conditions for the divergent synthesis utilizing 3-(Sulfanylmethyl)benzonitrile as the core starting material.

| Substrate / Intermediate | Reaction Type | Reagents & Conditions | Time (h) | Isolated Yield (%) |

| 3-(Sulfanylmethyl)benzonitrile | S-Alkylation | 4-Fluorobenzyl bromide, K2CO3, DMF, rt | 3 | 92 |

| Thioether Intermediate | Oxidation | mCPBA (2.5 eq), CH2Cl2, 0 °C to rt | 4 | 88 |

| Sulfone Intermediate | Tetrazole Formation | NaN3, ZnBr2, H2O/iPrOH, 120 °C | 18 | 85 |

| 3-(Sulfanylmethyl)benzonitrile | Direct Tetrazole Formation | NaN3, ZnBr2, H2O/iPrOH, 120 °C | 24 | 78 |

Visualizations

Divergent synthetic workflow of 3-(Sulfanylmethyl)benzonitrile.

Mechanism of Zn(II)-catalyzed [3+2] cycloaddition for tetrazole synthesis.

References

-

National Center for Biotechnology Information (PubChem) . 3-(Mercaptomethyl)benzonitrile; CID 329819783. Retrieved from:[Link]

-

Demko, Z. P.; Sharpless, K. B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 2001, 66(24), 7945-7950. Retrieved from:[Link]

-

Armandsefat, F. et al. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 2023. Retrieved from:[Link]

Sources

- 1. 3-mercaptomethylbenzonitrile - CAS号 97136-91-9 - 摩熵化学 [molaid.com]

- 2. SID 329819783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-(sulfanylmethyl)benzonitrile | CAS#:2229525-33-9 | Chemsrc [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [repository.kaust.edu.sa]

Application Note: Chemoselective Functionalization of 3-(Sulfanylmethyl)benzonitrile with Electrophiles

Executive Summary: The Strategic Value of the Scaffold

In the landscape of medicinal chemistry and chemical biology, 3-(Sulfanylmethyl)benzonitrile (also known as 3-cyanobenzyl mercaptan) serves as a highly versatile, bifunctional molecular scaffold. The molecule features two distinct chemical vectors: a highly nucleophilic benzylic thiol (-SH) and an electron-withdrawing, meta-substituted cyano group (-CN).

While the cyano group provides a robust handle for late-stage downstream elaboration (such as tetrazole synthesis, reduction to primary amines, or hydrolysis to carboxylic acids), the benzylic thiol is the primary site of reactivity. The strategic formation of thioether linkages via the alkylation of this thiol is a fundamental transformation in drug discovery, enabling the rapid synthesis of complex pharmacophores and bioconjugates[1].

This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for reacting 3-(Sulfanylmethyl)benzonitrile with various electrophiles, ensuring high-yield, chemoselective transformations.

Mechanistic Causality & Reaction Pathways

To master the functionalization of 3-(Sulfanylmethyl)benzonitrile, one must understand the thermodynamic and kinetic drivers of the thiol group. The benzylic thiol has a pKa of approximately 8.5. Under slightly basic conditions, it is readily deprotonated to form a highly nucleophilic thiolate anion (-S⁻).

Depending on the chosen electrophile, the thiolate reacts via two primary mechanisms:

-

S-Alkylation (SN2 Pathway): When exposed to primary or secondary alkyl halides (e.g., benzyl bromides, bromo-PEG reagents), the thiolate acts as a potent nucleophile, displacing the halide leaving group via a bimolecular nucleophilic substitution (SN2) mechanism to form a stable, irreversible carbon-sulfur (thioether) bond[2][3].

-

Thiol-Michael Addition: When reacted with α,β-unsaturated carbonyls (e.g., maleimides or acrylates), the thiolate undergoes a highly efficient conjugate addition. This "click-like" reaction is driven by the electrophilicity of the β-carbon and is widely used for bioconjugation[4].

Caption: Mechanistic pathways for the functionalization of 3-(Sulfanylmethyl)benzonitrile with electrophiles.

Causality Check: Why use mild bases like Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)? Strong bases (like NaH or NaOH) can trigger unwanted side reactions, such as the hydrolysis of the cyano group or base-catalyzed degradation of sensitive electrophiles. Mild bases selectively deprotonate the thiol without compromising the structural integrity of the scaffold.

Quantitative Reaction Parameters

The following table summarizes empirically validated reaction conditions for functionalizing 3-(Sulfanylmethyl)benzonitrile with various classes of electrophiles. These parameters are optimized to maximize chemoselectivity and minimize oxidative disulfide dimerization.

| Electrophile Class | Example Reagent | Base | Solvent | Temp | Time | Expected Yield | Mechanistic Pathway |

| Primary Alkyl Halide | Bromo-PEG5-alcohol | DIPEA (2.0 eq) | DCM or DMF | 25 °C | 2-4 h | 85 - 92% | SN2 Substitution |

| Benzylic Halide | Benzyl Bromide | K₂CO₃ (1.5 eq) | DMF | 25 °C | 1-2 h | > 90% | SN2 Substitution |

| Michael Acceptor | N-Ethylmaleimide | None / PBS (pH 7.4) | MeCN / H₂O | 25 °C | 30 min | > 95% | Conjugate Addition |

| Acyl Chloride | Acetyl Chloride | Et₃N (1.5 eq) | THF | 0 °C | 1 h | 80 - 85% | Nucleophilic Acyl Substitution |

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the scientist can definitively confirm the success or failure of the reaction at the bench before committing to extensive purification or downstream assays. We achieve this by integrating Ellman's Reagent (DTNB) as an orthogonal, visual in-process control.

Caption: Self-validating experimental workflow for the electrophilic functionalization of benzylic thiols.

Protocol A: S-Alkylation via SN2 Displacement (Thioether Synthesis)

Objective: Synthesize a stable thioether by reacting 3-(Sulfanylmethyl)benzonitrile with a primary alkyl bromide.

Materials:

-

3-(Sulfanylmethyl)benzonitrile (1.0 mmol, limiting reagent)

-

Alkyl Bromide (e.g., Bromo-PEG5-alcohol) (1.1 mmol)

-

DIPEA (2.0 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Ellman's Reagent (DTNB) solution (2 mM in reaction buffer)

Step-by-Step Procedure:

-

Degassing (Critical Step): Dissolve 3-(Sulfanylmethyl)benzonitrile in 10 mL of anhydrous DCM in a flame-dried round-bottom flask. Sparge the solution with Argon or Nitrogen for 10 minutes. Causality: Benzylic thiols are highly susceptible to oxidative dimerization into disulfides in the presence of base and oxygen[5]. Removing dissolved oxygen prevents this side reaction.

-

Base Activation: Add DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature. The solution will contain the activated thiolate.

-

Electrophile Addition: Dissolve the Alkyl Bromide (1.1 mmol) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes.

-

Reaction Monitoring & Self-Validation: Stir the reaction at room temperature. After 2 hours, withdraw a 5 µL aliquot and add it to 100 µL of Ellman's Reagent solution.

-

Validation Logic: If the solution turns bright yellow (absorbance at 412 nm), unreacted free thiol is still present. Continue stirring. If the solution remains colorless, the thiol has been fully consumed by the electrophile, confirming reaction completion.

-

-

Quench and Workup: Once validated, quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure thioether.

Protocol B: Thiol-Michael Conjugation (Bioconjugation Simulation)

Objective: Rapid, catalyst-free conjugation of 3-(Sulfanylmethyl)benzonitrile with a maleimide electrophile.

Step-by-Step Procedure:

-

Preparation: Dissolve 3-(Sulfanylmethyl)benzonitrile (1.0 mmol) in 5 mL of Acetonitrile (MeCN).

-

Buffer Addition: Add 5 mL of degassed Phosphate-Buffered Saline (PBS, pH 7.4). Causality: A pH of 7.0–7.5 is optimal for thiol-maleimide click chemistry. It is basic enough to generate sufficient thiolate for rapid kinetics, but acidic enough to prevent the hydrolytic ring-opening of the maleimide electrophile.

-

Conjugation: Add N-Ethylmaleimide (1.05 mmol) directly to the stirring solution. The reaction is highly exothermic and rapid.

-

Validation: Perform the Ellman's test after 30 minutes. The reaction should be strictly negative for free thiols.

-

Isolation: Lyophilize the solvent or extract with Ethyl Acetate to recover the thiosuccinimide adduct.

Troubleshooting & Quality Control

-

Issue: High levels of Disulfide Byproduct (Mass = 296 Da).

-

Root Cause: Incomplete degassing or old solvent containing dissolved oxygen. The thiolate radical rapidly dimerizes[5].

-

Solution: Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) (0.1 eq) to the reaction mixture prior to adding the electrophile. TCEP selectively reduces disulfides back to free thiols without reacting with most alkyl halide electrophiles[2].

-

-

Issue: Polyalkylation or Cyano Group Interference.

-

Root Cause: Use of excessively strong bases (e.g., KOtBu) or elevated temperatures (>60 °C).

-

Solution: Strictly adhere to mild bases (DIPEA, K₂CO₃) and room temperature conditions. The cyano group is highly stable under these parameters and will not participate in the reaction.

-

References

- BenchChem Technical Support Team. "Application Notes & Protocols: Thiol Alkylation via Methyl 3-(chloromethyl)benzoate." BenchChem.

- BenchChem Technical Support Team. "Application Note: Site-Specific Cysteine Conjugation with Bromo-PEG5-alcohol." BenchChem.

- "Enantioselective SN2 Alkylation of Homoenolates by N‐Heterocyclic Carbene Catalysis." National Institutes of Health (NIH).

- "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Macmillan Group - Princeton University.

- "Photocatalytic methods for amino acid modification." RSC Publishing.

Sources

- 1. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantioselective SN2 Alkylation of Homoenolates by N‐Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photocatalytic methods for amino acid modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00344A [pubs.rsc.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Application Notes and Protocols: 3-(Sulfanylmethyl)benzonitrile as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

Abstract

This technical guide provides a comprehensive overview of the utility of 3-(Sulfanylmethyl)benzonitrile as a strategic building block in the synthesis of medicinally relevant heterocyclic compounds. While direct literature examples employing this specific reagent are sparse, this document leverages established synthetic methodologies—namely the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis—to propose detailed, practical protocols for its application. By analyzing the intrinsic reactivity of the sulfanylmethyl and benzonitrile functionalities, we elucidate the rationale behind experimental design, offering researchers and drug development professionals a robust framework for the construction of novel thiazole and thiophene scaffolds. This guide includes step-by-step protocols, mechanistic insights, safety and handling guidelines, and data presentation tables to facilitate the practical application of 3-(Sulfanylmethyl)benzonitrile in contemporary organic synthesis.

Introduction: The Strategic Importance of 3-(Sulfanylmethyl)benzonitrile

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse chemical properties and biological activities.[1][2] Sulfur- and nitrogen-containing heterocycles, in particular, are privileged scaffolds in medicinal chemistry.[3] 3-(Sulfanylmethyl)benzonitrile is a bifunctional reagent poised for strategic use in the assembly of such heterocyclic systems. Its structure incorporates two key reactive handles:

-

The Sulfanylmethyl (-CH₂SH) Group: A potent nucleophile, the thiol moiety is readily engaged in reactions with electrophiles. In the context of heterocycle synthesis, it can serve as the sulfur source for the formation of thiazole and thiophene rings.

-

The Benzonitrile (-CN) Moiety: The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition.[4] Its electron-withdrawing nature also influences the reactivity of the aromatic ring.[5]

The meta-substitution pattern of these groups on the benzene ring offers a unique stereoelectronic profile, which can be exploited to generate a diverse array of substituted heterocyclic compounds with potential applications in drug discovery.

Chemical Properties and Reactivity Profile

A thorough understanding of the chemical behavior of 3-(Sulfanylmethyl)benzonitrile is crucial for designing successful synthetic strategies.

Table 1: Physicochemical Properties of 3-(Sulfanylmethyl)benzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₇NS | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | Solid | |

| SMILES | N#CC1=CC=CC(CS)=C1 | |

| InChI Key | JLVKKIGPBPSOPN-UHFFFAOYSA-N |

The reactivity of 3-(Sulfanylmethyl)benzonitrile is dictated by the interplay of its two functional groups:

-

Nucleophilicity of the Thiol: The thiol group is the primary site of nucleophilic attack. It will readily react with electrophiles such as α-haloketones in the Hantzsch thiazole synthesis or participate in condensation reactions with activated nitriles and carbonyl compounds in the Gewald reaction. The methylene spacer between the thiol and the aromatic ring preserves its nucleophilic character, minimizing steric hindrance.

-

Electronic Effects of the Nitrile Group: The benzonitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature.[5][6] While not directly participating in the initial cyclization steps of the proposed syntheses, its presence can influence the overall electronic environment of the resulting heterocyclic product, potentially modulating its biological activity. The nitrile group itself can be a handle for further functionalization in the final product.[4]

Synthesis of Thiazole Derivatives via a Postulated Hantzsch Reaction

The Hantzsch thiazole synthesis is a cornerstone method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. While 3-(Sulfanylmethyl)benzonitrile is not a thioamide, its thiol group can act as the sulfur nucleophile to first form a thioether intermediate with an α-haloketone, which can then be envisioned to cyclize with a nitrogen source. A more direct, albeit theoretical, approach would be to first convert the sulfanylmethyl group to a thioamide functionality. However, for the purpose of this application note, we will propose a modified Hantzsch-type synthesis where 3-(Sulfanylmethyl)benzonitrile acts as the sulfur donor.

Proposed Reaction Scheme

Caption: Proposed Hantzsch-type synthesis of a thiazole derivative.

Detailed Experimental Protocol (Theoretical)

This protocol is a proposed adaptation and has not been experimentally validated. Optimization of reaction conditions will be necessary.

Materials:

-

3-(Sulfanylmethyl)benzonitrile (1.0 eq)

-

2-Bromoacetophenone (or other α-haloketone) (1.1 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(Sulfanylmethyl)benzonitrile (1.0 eq), 2-bromoacetophenone (1.1 eq), and ammonium acetate (2.0 eq).

-

Add ethanol to dissolve the reagents (approximately 5-10 mL per gram of 3-(Sulfanylmethyl)benzonitrile).

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common solvent for Hantzsch syntheses as it effectively dissolves the reactants and has a convenient boiling point for reflux.

-

Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as a readily available and mild source of ammonia for the cyclization step.

-

Aqueous Workup: The use of sodium bicarbonate neutralizes any hydrobromic acid formed during the reaction, and the brine wash helps to remove water from the organic layer.

Synthesis of 2-Aminothiophene Derivatives via a Postulated Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[7] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. In our proposed adaptation, 3-(Sulfanylmethyl)benzonitrile can be envisioned to participate in a Gewald-type reaction, although its direct use as the sulfur source is not conventional. A more plausible approach involves the reaction of an aldehyde or ketone with an active methylene nitrile, where the thiol group of 3-(Sulfanylmethyl)benzonitrile could potentially be incorporated. For a more direct application, we will postulate a reaction where 3-(Sulfanylmethyl)benzonitrile reacts with an α,β-unsaturated nitrile.

Proposed Reaction Scheme

Caption: Proposed Gewald-type synthesis of a 2-aminothiophene.

Detailed Experimental Protocol (Theoretical)

This protocol is a proposed adaptation and has not been experimentally validated. Optimization of reaction conditions will be necessary.

Materials:

-

3-(Sulfanylmethyl)benzonitrile (1.0 eq)

-

Malononitrile (or other active methylene nitrile) (1.1 eq)

-

Cyclohexanone (or other ketone/aldehyde) (1.0 eq)

-

Morpholine (or other base, e.g., triethylamine) (catalytic amount)

-

Ethanol (or other suitable solvent)

-

Elemental Sulfur (This is a standard Gewald reagent, its necessity in this modified reaction would need to be determined experimentally)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq).

-

Add ethanol to dissolve the reagents, followed by a catalytic amount of morpholine.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(Sulfanylmethyl)benzonitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Multicomponent Reaction: The Gewald reaction is a one-pot synthesis which is efficient and atom-economical.[8]

-

Base Catalyst: Morpholine is a commonly used base in the Gewald reaction to promote the initial Knoevenagel condensation.[9]

-

Elemental Sulfur: In the classic Gewald reaction, elemental sulfur is the sulfur source. In this proposed modification, the role of externally added sulfur would need to be evaluated, as 3-(Sulfanylmethyl)benzonitrile also provides a source of sulfur.

Safety and Handling

Disclaimer: The safety information provided is based on the Safety Data Sheet (SDS) for the constitutional isomer, 4-(Sulfanylmethyl)benzonitrile, and should be used as a guideline. A thorough risk assessment should be conducted before handling 3-(Sulfanylmethyl)benzonitrile.

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

First Aid:

-

If Swallowed: Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data Summary

The following table provides a hypothetical summary of expected data for the characterization of a thiazole derivative synthesized from 3-(Sulfanylmethyl)benzonitrile.

Table 2: Hypothetical Characterization Data for a Thiazole Product

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the benzonitrile and phenyl (from acetophenone) moieties. A singlet for the thiazole proton. A singlet for the methylene bridge protons. |

| ¹³C NMR | Quaternary carbon signal for the nitrile group. Aromatic carbon signals. Thiazole ring carbon signals. Methylene bridge carbon signal. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

| IR Spectroscopy | Characteristic C≡N stretch around 2230 cm⁻¹. Aromatic C-H and C=C stretching frequencies. |

Conclusion

3-(Sulfanylmethyl)benzonitrile is a promising and versatile building block for the synthesis of novel heterocyclic compounds. While direct synthetic applications are not yet widely reported, its inherent chemical functionalities lend themselves to established and robust synthetic methodologies such as the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis. The theoretical protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this reagent. The ability to introduce the 3-cyanobenzyl motif into heterocyclic scaffolds opens up new avenues for the development of compounds with unique electronic and steric properties, which may translate to valuable biological activities. Further experimental work is warranted to validate and optimize the proposed synthetic routes, which will undoubtedly expand the chemical space accessible to medicinal and materials chemists.

References

-

The Science Behind Benzonitrile: Chemical Properties and Reactivity Explained. (2026, January 29). Retrieved from [Link]

-

Benzonitrile Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Retrieved from [Link]

-

Problem 31 Explain why cyanobenzene (benzon... [FREE SOLUTION] - Vaia. (n.d.). Retrieved from [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. (2022, November 2). PubMed. Retrieved from [Link]

-

Electronic Spectra and Electronic Structures of Benzonitrile N-Oxide and Its Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Solvent Effect on the Electronic Polarizability of Benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

Rediscovering Sulfinylamines as Reagents for Organic Synthesis. (2021, June 1). PMC. Retrieved from [Link]

-

Electronic Effects of the Sulfinyl and Sulfonyl Groups. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]

-

Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. (2000, October 30). PubMed. Retrieved from [Link]

-

Sulfonyl Protective Groups | Chem-Station Int. Ed. (2014, May 6). Retrieved from [Link]

-

Generation, Reactivity and Uses of Sulfines in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzonitrile - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021, September 2). PMC. Retrieved from [Link]

-